

Technical Guide: Properties and Applications of I-138 (CAS 2098211-50-6)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **I-138** (CAS 2098211-50-6), a potent and selective, orally active, reversible inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its associated factor UAF1 (USP1-UAF1) complex. **I-138** has emerged as a significant research tool for studying DNA damage response pathways and holds potential as a therapeutic agent, particularly in the context of cancers with specific DNA repair deficiencies. This guide details its chemical and physical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

I-138, also known as 2-(2-isopropylphenyl)-9-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl)-7,9-dihydro-8H-purin-8-one, is a small molecule with the following properties:



Property	Value	Reference(s)
CAS Number	2098211-50-6	[1][2]
Molecular Formula	C26H23F3N6O	[1][3]
Molecular Weight	492.51 g/mol	[1][3]
IUPAC Name	2-(2-isopropylphenyl)-9-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl]-7,9-dihydro-8H-purin-8-one	[4]
Appearance	White to light yellow solid	[2]
Purity	>98% (via HPLC)	[5]
Solubility	DMSO: 99 mg/mL (201.01 mM)	[6]
Ethanol: 4 mg/mL	[6]	
Water: Insoluble	[6]	_
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3]

Biological Activity and Mechanism of Action

I-138 is a highly potent and selective reversible inhibitor of the USP1-UAF1 deubiquitinase complex.



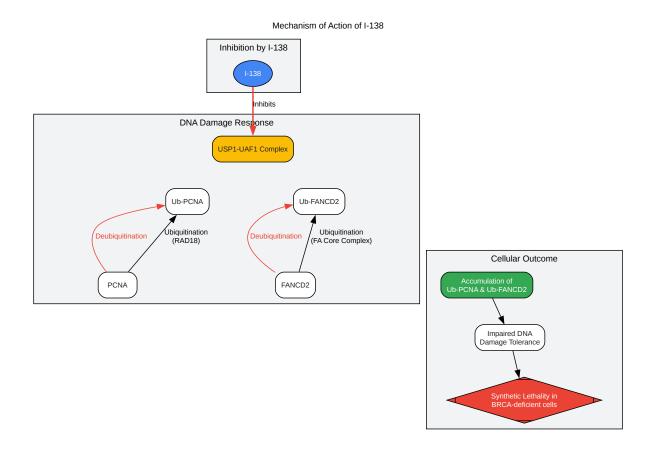
Parameter	Value	Reference(s)
Target	USP1-UAF1	[3][5]
IC50	4.1 nM	[1][5]
Ki	5.4 nM	[2][7]
Selectivity	>2,000-fold selective over a panel of 45 other deubiquitinating enzymes.	[5]

The primary mechanism of action of **I-138** involves the inhibition of USP1-UAF1's deubiquitinating activity. This leads to the accumulation of monoubiquitinated forms of two key proteins involved in DNA damage tolerance: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[3][8] The accumulation of ubiquitinated PCNA and FANCD2 disrupts normal DNA repair processes, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[5] **I-138** has been shown to act synergistically with PARP inhibitors like Olaparib and Niraparib in BRCA1/2-mutant cancer models.[5][9]

Signaling Pathway

The following diagram illustrates the mechanism of action of **I-138**.





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Caption: Mechanism of **I-138** action.

Experimental ProtocolsSynthesis and Purification

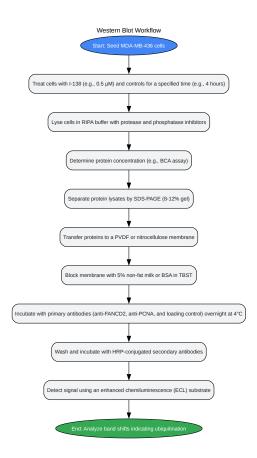
A detailed, step-by-step synthesis protocol for **I-138** is not publicly available in the reviewed literature. However, its chemical structure suggests a multi-step synthesis common for complex heterocyclic molecules, likely involving the coupling of a purine core with substituted phenyl and imidazole-benzyl moieties.

In Vitro Assays

This protocol is a general guideline for assessing the ubiquitination status of FANCD2 and PCNA in response to **I-138** treatment.



Workflow Diagram:



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Caption: Western blot experimental workflow.

Methodology:

- Cell Culture and Treatment: Seed MDA-MB-436 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of I-138 (e.g., 0.5 μM) or vehicle control (DMSO) for a specified duration (e.g., 4 hours).[3]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE and Transfer: Separate equal amounts of protein on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against FANCD2, PCNA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Monoubiquitinated forms of FANCD2 and PCNA will appear as slower-migrating bands.

This protocol outlines a method to assess the effect of I-138 on the viability of cancer cell lines.

Methodology:

- Cell Seeding: Seed MDA-MB-436 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of I-138 (e.g., 0.01-10 μM) for a specified period (e.g., 72 hours).[3]
- Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

In Vivo Xenograft Studies

This is a general protocol for evaluating the in vivo efficacy of **I-138** in a mouse xenograft model.

Methodology:

- Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice).
- Tumor Implantation: Subcutaneously inject MDA-MB-436 cells into the flank of each mouse.



- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **I-138** orally (e.g., 50 mg/kg/day) or via another appropriate route for a defined period (e.g., 41 days).[2] The control group should receive the vehicle.
- Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., western blotting for pharmacodynamic markers).

Conclusion

I-138 is a valuable research tool for investigating the role of the USP1-UAF1 complex in DNA repair and other cellular processes. Its high potency and selectivity, coupled with its oral bioavailability, make it a promising candidate for further preclinical and clinical development as an anticancer agent, particularly for tumors with deficiencies in DNA damage response pathways.

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